molecular formula C18H19N3O4S B14532184 4-[(E)-(2,4-Dioxopentan-3-yl)diazenyl]-N-(4-methylphenyl)benzene-1-sulfonamide CAS No. 62383-26-0

4-[(E)-(2,4-Dioxopentan-3-yl)diazenyl]-N-(4-methylphenyl)benzene-1-sulfonamide

Cat. No.: B14532184
CAS No.: 62383-26-0
M. Wt: 373.4 g/mol
InChI Key: ZNFDWAODKFDVGH-UHFFFAOYSA-N
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Description

4-[(E)-(2,4-Dioxopentan-3-yl)diazenyl]-N-(4-methylphenyl)benzene-1-sulfonamide is a chemical compound known for its unique structure and properties. It belongs to the class of azo compounds, which are characterized by the presence of a diazenyl group (-N=N-) linked to aromatic rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-(2,4-Dioxopentan-3-yl)diazenyl]-N-(4-methylphenyl)benzene-1-sulfonamide typically involves the coupling reaction of a diazonium salt with a suitable coupling component. The diazonium salt is prepared by diazotization of an aromatic amine, followed by coupling with a compound containing active methylene groups, such as benzoyl acetone .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale diazotization and coupling reactions under controlled conditions to ensure high yield and purity. The process may include steps such as crystallization, filtration, and drying to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

4-[(E)-(2,4-Dioxopentan-3-yl)diazenyl]-N-(4-methylphenyl)benzene-1-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various electrophiles and nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired product and include factors such as temperature, solvent, and pH .

Major Products Formed

The major products formed from these reactions include sulfonyl derivatives, amines, and substituted aromatic compounds, depending on the specific reaction and conditions employed .

Scientific Research Applications

4-[(E)-(2,4-Dioxopentan-3-yl)diazenyl]-N-(4-methylphenyl)benzene-1-sulfonamide has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other azo compounds.

    Biology: Investigated for its potential as a biological probe and in the study of enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of dyes, pigments, and nonlinear optical materials.

Mechanism of Action

The mechanism of action of 4-[(E)-(2,4-Dioxopentan-3-yl)diazenyl]-N-(4-methylphenyl)benzene-1-sulfonamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s diazenyl group can undergo redox reactions, leading to the generation of reactive intermediates that interact with biological molecules. These interactions can modulate various biochemical pathways, resulting in the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other azo compounds with sulfonamide groups, such as:

Uniqueness

The uniqueness of 4-[(E)-(2,4-Dioxopentan-3-yl)diazenyl]-N-(4-methylphenyl)benzene-1-sulfonamide lies in its specific structural features, such as the presence of both the diazenyl and sulfonamide groups, which confer distinct chemical and biological properties. These properties make it a valuable compound for various applications in research and industry .

Properties

CAS No.

62383-26-0

Molecular Formula

C18H19N3O4S

Molecular Weight

373.4 g/mol

IUPAC Name

4-(2,4-dioxopentan-3-yldiazenyl)-N-(4-methylphenyl)benzenesulfonamide

InChI

InChI=1S/C18H19N3O4S/c1-12-4-6-16(7-5-12)21-26(24,25)17-10-8-15(9-11-17)19-20-18(13(2)22)14(3)23/h4-11,18,21H,1-3H3

InChI Key

ZNFDWAODKFDVGH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)N=NC(C(=O)C)C(=O)C

Origin of Product

United States

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